(S)-H8-BINAP
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H40P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-12,19-26,29-32H,13-18,27-28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSOKCGDSQQISA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H40P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61724-04-7, 139139-86-9 | |
| Record name | C.I. Acid Brown 21 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 139139-86-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Derivatization of S H8 Binap Ligand
Structural Modifications and Ligand Libraries
Modifications within the Octahydrobinaphthyl Backbone
Modifications directly on the saturated octahydrobinaphthyl backbone of H8-BINAP are less frequently reported compared to modifications on the phosphine (B1218219) groups or the related H8-BINOL scaffold. However, the backbone structure itself contributes to the ligand's conformational flexibility and bite angle when coordinated to a metal center acs.org. While specific examples of substituents added to the saturated rings of H8-BINAP were not extensively detailed in the search results, the octahydro motif provides a rigid yet flexible framework that is distinct from the fully aromatic BINAP acs.org. The related H8-BINOL structure, which shares the same saturated backbone, has shown that modifications on the backbone can influence catalytic activity acs.org.
H8-BINAP-Derived Chiral Lewis Acids (e.g., H8-BINOL-phosphoramidite)
While the section title mentions "H8-BINAP-Derived Chiral Lewis Acids," the example provided, H8-BINOL-phosphoramidite, is derived from H8-BINOL, which is the diol analog of H8-BINAP's backbone, not H8-BINAP itself. H8-BINOL is synthesized by the reduction of BINOL acs.org.
H8-BINOL-derived compounds, such as chiral phosphoric acids and phosphoramidites, are widely used as organocatalysts and ligands for metal-catalyzed asymmetric reactions, including those involving Lewis acidic metals acs.orge3s-conferences.org. These catalysts leverage the axial chirality and the structural features of the octahydrobinaphthyl backbone acs.org.
Chiral Lewis acids can be formed by coordinating Lewis acidic metals like titanium, calcium, and aluminum with chiral ligands derived from H8-BINOL acs.org. H8-BINOL-derived phosphoric acids and imidodiphosphoric acids have demonstrated strong stereocontrol and catalytic activity in various asymmetric transformations acs.orgacs.org. For example, H8-BINOL-derived chiral imidodiphosphoric acid has been used in the enantioselective synthesis of dihydrophenanthridines with high yields and enantioselectivities acs.org.
Research findings highlight the effectiveness of H8-BINOL-derived catalysts in asymmetric synthesis. A comparative study showed that (R)-H8-BINOL was more efficient than modified (S)-BINOL derivatives in asymmetric addition reactions to aldehydes, yielding products with excellent enantioselectivity acs.org. The lower dihedral angle in the transition state with H8-BINOL catalysts compared to BINOL is suggested as a reason for the improved results in these reactions acs.org.
The development of chiral ligands, including those derived from the H8-BINOL scaffold, remains a crucial area in metal-catalyzed asymmetric synthesis researchgate.net. These ligands, when complexed with suitable metals, can act as chiral Lewis acids or facilitate reactions through Lewis acid activation acs.orgacs.org.
Research Findings Data Table
| Reaction Type | Catalyst System | Substrate Example | Yield (%) | Enantioselectivity (% ee) | Source |
| Asymmetric addition to aldehydes | (R)-H8-BINOL with Ti(OiPr)4 | Aldehydes | 91 | 90 | acs.org |
| Asymmetric synthesis of 6-aryl-5,6-dihydrophenanthridines | H8-BINOL-derived chiral imidodiphosphoric acid | 3',5'-dimethoxybiphenyl-2-amine + 4-nitrobenzaldehyde | 95 | 99 | acs.org |
| Asymmetric C-H activation of N-sulfonyl ketimines with alkynes | H8-BINOL-derived chiral η6-Benzene RuII complex | N-sulfonyl ketimines + alkynes | Up to 99 | Up to >99 | researchgate.netnih.gov |
| Asymmetric α-alkylation of enamides with indolyl alcohols | H8-BINOL-derived phosphoric acid | Enamides + indolyl alcohols | Up to 96 | Up to 96 | acs.org |
| Asymmetric hydrogenation of unsaturated carboxylic acids | H8-BINAP-Ruthenium complex | Unsaturated carboxylic acids (e.g., aryl propenoic acid) | Higher | Higher | chemicalbook.com |
| Asymmetric regioselective 1,4-addition of arylboronic acids to maleimides | H8-BINAP-Rhodium complex | Arylboronic acids + 3-substituted maleimides | Not specified | Not specified | chemicalbook.com |
| Palladium-catalyzed enantioselective hydrogenation of substituted indoles | H8-BINAP-Palladium complex | Substituted indoles | Not specified | Not specified | chemicalbook.com |
| Rhodium-catalyzed enantioselective cyclization of γ-alkynylaldehydes | H8-BINAP-Rhodium complex | γ-alkynylaldehydes with acyl phosphonates | Not specified | Not specified | chemicalbook.com |
| Rhodium-catalyzed [2+2+2] cycloaddition for axially chiral 1-arylisoquinolines | H8-BINAP-Rhodium complex | Not specified | Not specified | Not specified | chemicalbook.com |
| Bronsted acid/Pd-complex-promoted tandem reactions for 2,3-disubstituted indolines | H8-BINAP-Palladium complex with Brønsted acid | Not specified | Not specified | Not specified | chemicalbook.com |
Coordination Chemistry of S H8 Binap with Transition Metals
Complexation with Rhodium (S)-H8-BINAP also forms complexes with Rhodium, which are active in various asymmetric catalytic transformations, including cycloaddition reactions and hydrogenations.tcichemicals.comresearchgate.netnih.govnih.govrsc.orgresearchgate.netcolab.wsacs.orgsnnu.edu.cnuwindsor.ca
Other Rhodium Precursors
While [Rh(COD)Cl]2 is a common precursor, this compound can form complexes with rhodium using other precursors. For instance, the cationic rhodium(I) complex [Rh(this compound)(cod)]BF4 has been synthesized and applied as a precatalyst researchgate.net. This complex involves the coordination of the this compound ligand and a bidentate η²,η²-coordinated cycloocta-1,5-diene (B8815838) (cod) ligand to the Rh(I) center researchgate.net. The use of different anions, such as BF4-, can influence the resulting complex structure and catalytic behavior researchgate.net.
Complexation with Palladium
This compound forms stable chelate complexes with palladium cymitquimica.com. The coordination of bisphosphine ligands, including (R)-H8-BINAP, to Pd(OAc)2 has been reported chemrxiv.org. This reaction can be influenced by the solvent, with THF being critical for obtaining high yields in some cases, potentially due to its effect on the coordination of the bisphosphine ligand to Pd(OAc)2 chemrxiv.org. Studies have characterized Pd(II) oxidative addition complexes bearing bisphosphine mono-oxide ligands, including those derived from H8-BINAP, using techniques like NMR and X-ray crystallography chemrxiv.org. These studies help to understand the differences in catalytic behavior between bisphosphine and bisphosphine mono-oxide complexes chemrxiv.org.
Complexation with Iridium
This compound can also complex with iridium. While specific details on this compound-iridium complexes were not extensively detailed in the search results, BINAP ligands in general are known to form complexes with iridium(I) and are used in asymmetric hydrogenation catalyzed by iridium-aminophosphine systems acs.org. This suggests that this compound, as a BINAP derivative, would likely exhibit similar complexation behavior with iridium.
Complexation with Other Transition Metals (e.g., Mg, Ti, Ca, Al, Co)
Structural Characterization of Metal-(S)-H8-BINAP Complexes
X-ray Crystallography of Metal-(S)-H8-BINAP Complexes
X-ray crystallography is a crucial technique for determining the solid-state structure of metal-ligand complexes, providing detailed information about coordination geometry, bond lengths, and angles. X-ray crystallographic studies have been performed on cationic Rh(I) complexes with H8-BINAP ligands. For example, the structure of [Rh{this compound}(cod)]ClO4 has been analyzed by single crystal X-ray crystallography researchgate.net. This analysis revealed that the complex possesses pseudo-C2-symmetry and shows a significantly large dihedral angle between the two phenyl rings of the bitetralin moiety researchgate.netthieme-connect.com. X-ray crystallography has also been used to characterize palladium oxidative addition complexes with bisphosphine mono-oxide ligands, including those derived from H8-BINAP chemrxiv.org.
Spectroscopic Characterization (e.g., NMR, ESI-HRMS)
Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) are vital for characterizing metal-(S)-H8-BINAP complexes in solution and verifying their molecular composition. NMR spectroscopy is widely used to confirm the formation of complexes and to study their solution-state behavior, providing information on the ligand's coordination mode and the symmetry of the complex. ESI-MS can be used to verify the molecular ion peaks and fragmentation patterns of the complexes . These techniques, in conjunction with X-ray crystallography, provide a comprehensive understanding of the synthesized metal-ligand species.
Dihedral Angle Analysis in Metal-Chelated H8-BINAP
The dihedral angle of the biaryl backbone in chiral diphosphine ligands like this compound is a crucial structural parameter that significantly influences their performance in asymmetric catalysis. This angle, typically defined by the planes of the two aromatic rings comprising the binaphthyl (or octahydrobinaphthyl) moiety, dictates the chiral environment around the metal center and, consequently, the enantioselectivity of the catalytic reaction.
Research on rhodium(I) complexes of H8-BINAP, such as [Rh(H8-BINAP)(cod)]BF4 (cod = 1,5-cyclooctadiene), has provided insights into these structural aspects. The dihedral angles between the P/Rh/P plane and the planes defined by the centroids of the olefinic double bonds (CM/Rh/CM) in such rhodium H8-BINAP complexes are generally smaller compared to analogous rhodium BINAP complexes. researchgate.net For instance, the dihedral angles were reported as approximately 1.98-1.99 degrees for rhodium H8-BINAP-cod complexes, whereas related rhodium BINAP-diolefin complexes exhibited values ranging from 7.5 to 16.8 degrees, with some exceptions. researchgate.net
The modified dihedral angle in H8-BINAP complexes is attributed to the saturated nature of the octahydrobinaphthyl backbone compared to the aromatic binaphthyl system of BINAP. This structural difference can lead to a more crowded equatorial coordination environment around the metal center and potentially wider apical sites, influencing substrate coordination and reactivity. thieme-connect.com
While specific dihedral angle values for this compound chelated to various transition metals (such as Ruthenium, Palladium, and Iridium) can vary depending on the metal, oxidation state, and other ligands present, the general principle holds: the dihedral angle is a key factor in shaping the chiral pocket of the catalyst and impacting enantioselectivity in reactions like asymmetric hydrogenation and cycloaddition reactions. researchgate.netdicp.ac.cnnih.govtcichemicals.com For example, studies comparing BINAP and H8-BINAP in palladium-catalyzed reactions have noted that H8-BINAP, possessing a larger dihedral angle between the aromatic fragments of the bitetralin moiety compared to the naphthalene (B1677914) rings in BINAP, exhibits distinct catalytic features. thieme-connect.comdicp.ac.cn
Further detailed research findings on dihedral angles in metal-chelated this compound complexes are often presented in crystallographic studies, providing precise geometric parameters that correlate with observed catalytic performance. These data are critical for understanding the structure-activity relationships in asymmetric catalysis employing this important chiral ligand.
While a comprehensive table covering all reported dihedral angles for this compound with every transition metal and co-ligand is beyond the scope of a general article, the following table provides illustrative examples of how dihedral angles are reported and their potential variation based on the metal center, drawing upon available data.
| Metal | Complex Type | Dihedral Angle (approx. degrees) | Notes | Source |
| Rhodium | [Rh(H8-BINAP)(cod)]BF4 | 1.98 (7) | Angle between P/Rh/P and CM/Rh/CM planes | researchgate.net |
| Rhodium | [Rh(H8-BINAP)(cod)]ClO4 | 1.99 | Angle between P/Rh/P and CM/Rh/CM planes | researchgate.net |
| Rhodium | {Rhthis compound}ClO4 | 80.3(4) | Angle between the two phenyl rings of the bitetralin moiety | thieme-connect.com |
| Rhodium | {Rhthis compound}BF4 | 80.0(0) | Angle between the two phenyl rings of the bitetralin moiety | thieme-connect.com |
| Palladium | Pd(DDD7)Cl2 (for comparison with BINAP/SEGPHOS) | 62.5 | Dihedral angle in a related ligand complex, compared to BINAP (70.2°) | chinesechemsoc.org |
Note: Dihedral angle definitions can vary (e.g., between aromatic planes of the ligand backbone, or between the P-M-P plane and other planes in the complex). Values are approximate and depend on the specific complex structure and measurement method.
The analysis of dihedral angles, often determined through X-ray crystallography, provides valuable structural information that helps elucidate the mechanism of chiral induction and guides the design of new and improved catalytic systems based on the this compound scaffold. researchgate.net
Applications of S H8 Binap in Asymmetric Catalysis
Asymmetric Hydrogenation Reactions
Asymmetric hydrogenation catalyzed by chiral transition-metal complexes is a powerful method for synthesizing optically active organic compounds acs.orgokayama-u.ac.jp. (S)-H8-BINAP, particularly in combination with Ruthenium, has proven to be highly effective in the enantioselective hydrogenation of various unsaturated substrates, including carboxylic acids, alkenes, and ketones ontosight.ai. This process facilitates the production of chiral products with high enantiomeric purity, often exceeding 97% enantioselectivity .
Hydrogenation of Unsaturated Carboxylic Acids
Ruthenium complexes of this compound are particularly effective catalysts for the asymmetric hydrogenation of unsaturated carboxylic acids, yielding saturated products with high enantiomeric excesses acs.orgresearchgate.net. This includes both α,β- and β,γ-unsaturated carboxylic acids acs.orgresearchgate.net. The H8-BINAP ligand, as a ruthenium complex, catalyzes the hydrogenation of these substrates to a higher ee than the corresponding BINAP complex chemicalbook.comresearchgate.net.
The asymmetric hydrogenation of α,β-unsaturated carboxylic acids is efficiently catalyzed by this compound-Ru(II) complexes acs.orgresearchgate.netresearchgate.net. For instance, the hydrogenation of (E)-2-alkyl-2-alkenoic acids using the H8-BINAP catalyst system has produced saturated acids with 95-97% ee acs.orgresearchgate.netresearchgate.netresearchgate.net.
Tiglic acid ((E)-2-methylbut-2-enoic acid), an α,β-unsaturated carboxylic acid, has been a subject of study for asymmetric hydrogenation using this compound-Ru complexes researchgate.netthieme-connect.compageplace.de. Hydrogenation of tiglic acid catalyzed by Ru(OCOCH₃)₂(H₈-BINAP) can yield (S)-2-methylbutanoic acid with high enantiomeric excess thieme-connect.com. Studies have shown that in the presence of 0.5 mol% of (S)-Ru(H8-BINAP)(OCOCH₃)₂, hydrogenation of tiglic acid proceeded smoothly under mild conditions, affording (S)-2-methylbutanoic acid in as high as 97% ee thieme-connect.com. The enantiomeric excess can be influenced by reaction conditions, such as hydrogen pressure and the presence of co-solvents researchgate.net.
The hydrogenation of tiglic acid with this compound-Ru in supercritical carbon dioxide (scCO₂) and other solvents has been investigated, with ee values depending on the pressure of scCHF₃ researchgate.net.
Data from research findings on the asymmetric hydrogenation of α,β-unsaturated carboxylic acids catalyzed by this compound-Ru complexes:
| Substrate | Catalyst Loading (mol%) | Conditions | Product | Enantiomeric Excess (ee) |
| Tiglic acid (18a) | 0.5 | 30°C, methanol (B129727) | (S)-2-methylbutanoic acid | Up to 97% thieme-connect.com |
| (E)-2-alkyl-2-alkenoic acids | Not specified | Not specified | Saturated acids | 95-97% acs.orgresearchgate.netresearchgate.netresearchgate.net |
| 2-Methylcinnamic acid (18e) | 0.5 | 48 h, 95% conversion | (S)-2-methyl-3-phenylpropanoic acid (19e) | 89% acs.orgthieme-connect.com |
| β-disubstituted acrylic acids | Not specified | Not specified | Saturated acids | 70-93% acs.orgresearchgate.netresearchgate.netresearchgate.net |
| Trisubstituted acrylic acids | Not specified | Not specified | Saturated acids | Up to 88% acs.orgresearchgate.netresearchgate.netresearchgate.net |
This compound-Ru(II) complexes are also effective catalysts for the asymmetric hydrogenation of β,γ-unsaturated carboxylic acids, yielding corresponding saturated carboxylic acids with high enantiomeric excesses acs.orgresearchgate.netresearchgate.net. The use of H8-BINAP over BINAP has shown superiority in enantioselectivity for these substrates as well thieme-connect.com.
Research has demonstrated that (S)-Ru(OAc)₂(H₈-BINAP) can effectively catalyze the hydrogenation of various unsaturated carboxylic acids, yielding saturated products. Studies have also reported successful syntheses of chiral alcohols from corresponding carboxylic acids using this catalyst .
This compound plays a significant role in the synthesis of chiral intermediates for pharmaceuticals acs.org. The asymmetric hydrogenation catalyzed by this compound-Ru complexes provides a promising synthetic route to important chiral drug precursors.
Specifically, the homogeneous catalysis using H8-BINAP-Ru(II) has established a synthetic route to (S)-ibuprofen acs.orgresearchgate.netresearchgate.netresearchgate.net. Hydrogenation of 2-(4-isobutylphenyl)propenoic acid, a precursor to ibuprofen, catalyzed by (S)-Ru(H8-BINAP)(OCOCH₃)₂ has been reported thieme-connect.com. A study demonstrated that (S)-Ru(OAc)₂(H8-BINAP) achieved an enantiomeric excess (ee) of 97% in the synthesis of ibuprofen, highlighting its efficiency in producing pharmaceutical intermediates .
The asymmetric hydrogenation of α,β- or β,γ-unsaturated carboxylic acids in the presence of a catalytic amount of Ru[(R)- or (S)-2,2′-bis(diarylphosphino)-1,1′-binaphthyl] (OCOCH₃)₂ has been applied to the asymmetric synthesis of (S)-naproxen researchgate.netresearchgate.netresearchgate.net. While some sources specifically mention the use of BINAP-Ru for naproxen (B1676952) synthesis with high ee udel.edu, the broader context of H8-BINAP's superiority for unsaturated carboxylic acids suggests its potential or application in this area as well.
Data on the synthesis of chiral pharmaceutical intermediates:
| Target Molecule | Precursor Substrate | Catalyst | Enantiomeric Excess (ee) |
| (S)-Ibuprofen | 2-(4-isobutylphenyl)propenoic acid | This compound-Ru(II) complex | Up to 97% acs.orgresearchgate.netresearchgate.netresearchgate.net |
| (S)-Naproxen | Unsaturated carboxylic acid precursor | Ruthis compound₂ (Implied by general application) | High researchgate.netresearchgate.netresearchgate.net |
Hydrogenation of Ketones
Asymmetric hydrogenation of ketones is a crucial method for synthesizing chiral alcohols. This compound, particularly in combination with ruthenium, has been successfully applied to the hydrogenation of different classes of ketones. ontosight.ai
β-Keto Esters
Ruthenium complexes of this compound are effective catalysts for the asymmetric hydrogenation of β-keto esters, providing high yields and enantioselectivities of the corresponding chiral β-hydroxy esters. ontosight.aitakasago.com This transformation is particularly important for the synthesis of intermediates for pharmaceuticals, such as carbapenem (B1253116) antibiotics. thieme-connect.comokayama-u.ac.jp
Unfunctionalized Ketones
While BINAP-Ru complexes were initially less effective for the hydrogenation of simple, unfunctionalized ketones, modified systems, including those potentially incorporating H8-BINAP variants or used in conjunction with chiral diamines and bases, have shown improved results for the enantioselective hydrogenation of these substrates. thieme-connect.com
Cyclic Ketones
This compound has been explored as a ligand in the asymmetric hydrogenation of cyclic ketones. thieme-connect.comacs.org While other BINAP variants like DM-BINAP have shown high efficiency for the enantioselective hydrogenation of 2-substituted cyclic ketones, the application of H8-BINAP in this area has also been investigated. thieme-connect.com
Hydrogenation of Imines
Asymmetric hydrogenation of imines provides a route to chiral amines. This compound has been utilized as a ligand in metal-catalyzed asymmetric hydrogenation of imines. ontosight.ai Iridium complexes with H8-BINOL (a related structure) have been reported for the enantioselective hydrogenation of N-arylimines. nih.gov
Hydrogenation of Indoles
The asymmetric hydrogenation of indoles is a valuable method for accessing chiral indolines, which are present in many natural products and biologically active molecules. dicp.ac.cnacs.org A palladium catalyst system utilizing (R)-H8-BINAP in the presence of a Brønsted acid has been developed for the highly enantioselective hydrogenation of unprotected indoles. dicp.ac.cnacs.orgnih.gov This method allows for the synthesis of enantioenriched 2-substituted and 2,3-disubstituted indolines with high enantiomeric excess, in some cases up to 96% ee. dicp.ac.cnnih.gov Deuterium-labeling studies suggest a mechanism involving initial protonation of the indole (B1671886) followed by hydrogenation of the resulting iminium salt. dicp.ac.cn
Influence of Hydrogen Pressure on Enantioselection
In asymmetric hydrogenation catalyzed by ruthenium complexes of H8-BINAP, the effect of hydrogen pressure on enantioselection has been observed to be substrate-dependent. researchgate.netresearchgate.net For instance, in the asymmetric hydrogenation of α,β- and β,γ-unsaturated carboxylic acids catalyzed by Ru(OCOCH3)2[this compound], high enantiomeric excesses (ee) and faster reaction rates were achieved compared to using the Ru(OCOCH3)2[(R)-BINAP] catalyst. researchgate.netresearchgate.net The hydrogenation of (E)-2-alkyl-2-alkenoic acids using the H8-BINAP catalyst system yielded saturated acids with 95-97% ee. researchgate.netresearchgate.net Furthermore, the hydrogenation of 2-methylcinnamic acid catalyzed by the H8-BINAP-Ru(II) complex resulted in a significantly higher ee (89%) than that obtained with BINAP-Ru(II) (30%). researchgate.netresearchgate.net Asymmetric hydrogenation of β-disubstituted acrylic acids also proceeded smoothly with good enantioselectivities (70-93% ee), and trisubstituted acrylic acids were hydrogenated with up to 88% ee. researchgate.netresearchgate.net
Asymmetric Cycloaddition Reactions
This compound has proven effective as a chiral ligand in various asymmetric cycloaddition reactions, particularly those catalyzed by rhodium(I) complexes. researchgate.netjkchemical.comcolab.wsacs.orgpku.edu.cnnih.govpsu.edu
[2+2+2] Cycloaddition Reactions
Cationic rhodium(I) complexes incorporating this compound have demonstrated high catalytic activity and enantioselectivity in [2+2+2] cycloaddition reactions, enabling the construction of various cyclic and axially chiral structures. colab.wstcichemicals.comtdx.catuwindsor.cajk-sci.comresearchgate.netresearchgate.netuwindsor.cadokumen.pubthieme-connect.comdicp.ac.cn
Intermolecular [2+2+2] Cycloaddition of Alkynes
Cationic rhodium(I)/H8-BINAP complexes are effective in the chemo- and regioselective intermolecular [2+2+2] cycloaddition of terminal alkynes with acetylenedicarboxylates, yielding 1,2,3,4-substituted benzenes in excellent yields. colab.wsnih.gov This method allows for the complete intermolecular cross-cyclotrimerization of internal alkynes with dialkyl acetylenedicarboxylates. colab.wsresearchgate.net
Intramolecular [2+2+2] Cycloaddition of Enynes and Diynes
The cationic rhodium(I)/(S)-H8-BINAP complex has been successfully applied to the enantioselective intramolecular [2+2+2] cycloaddition of (E)-enediynes, leading to the synthesis of chiral 1,3-cyclohexadienes. tdx.cat While the process is sensitive to the substrate and phosphine (B1218219) used, this highlights the ligand's utility in constructing cyclic systems with controlled chirality. tdx.cat
Synthesis of Axially Chiral Biaryls and Teraryls
Cationic rhodium(I)/(S)-H8-BINAP complexes catalyze the enantioselective [2+2+2] cycloaddition of electron-deficient ester-linked 1,6-diynes with substituted alkynes, providing axially chiral biaryl lactones with high yields and enantiomeric excess. colab.wstcichemicals.com The reaction exhibits high regioselectivity, favoring the formation of sterically demanding regioisomers. colab.wstcichemicals.com Reactions involving symmetrical internal monoynes like 1,4-diacetoxy-2-butyne (B16786) and 2-butyne-1,4-diol (B31916) have afforded biaryls with excellent ee values, although with decreased yields. tcichemicals.com This methodology has also been extended to the enantioselective synthesis of axially chiral biaryls from internal alkynes bearing ortho-substituted phenyl and acetoxymethyl groups. colab.wsresearchgate.net The axial chirality is established during the formation of the benzene (B151609) ring with high enantioselectivity (up to 96% ee). colab.wsresearchgate.net Axially chiral 3-(2-halophenyl)pyridines have been synthesized with high yields and excellent enantioselectivity through the cationic rhodium(I)/(S)-H8-BINAP complex-catalyzed atroposelective [2+2+2] cycloaddition of (o-halophenyl)diynes with nitriles. researchgate.netacs.org The regio- and enantioselectivity are significantly influenced by the ortho substituents on the phenyl group of the diynes. acs.org
Synthesis of Fluoranthenes and Azafluoranthenes
The cationic Rh(I)/H8-BINAP complex catalyzes the [2+2+2] cycloaddition of 1,8-dialkynylnaphthalenes at room temperature, providing a method for the synthesis of substituted fluoranthenes and azafluoranthenes. colab.wsacs.orgacs.orgdigi-tos.jp Density Functional Theory (DFT) calculations suggest that the H8-BINAP ligand stabilizes reaction intermediates, facilitating the reaction at room temperature. colab.wsacs.org
Cyclization Reactions involving C(sp3)-rich scaffolds
Rhodium(I) complexes with chiral biaryl bisphosphine ligands, such as H8-BINAP, have demonstrated high catalytic activity and enantioselectivity in cycloaddition reactions tcichemicals.com. These reactions are valuable for constructing cyclic compounds, including those with chiral quaternary carbon centers researchgate.net.
Reductive Cyclization of Enynes and Diynes
Reductive cyclization of enynes and diynes using hydrogen gas as a reductant has been achieved, yielding cyclized products efficiently with minimal olefin isomerization or over-reduction. researchgate.net This process, utilizing air- and moisture-stable cobalt(I) catalysts and 1 atm of H₂, is considered economical and user-friendly. researchgate.net Experiments using deuterium (B1214612) gas have confirmed that H₂ acts as the reductant in this reaction. researchgate.net
Arylative Cyclization of Enynes
Catalytic arylative cyclization of 1,6-enynes represents a method for introducing an aryl group at an unactivated alkene moiety. researchgate.net Rhodium(I)-catalyzed asymmetric intramolecular cyclization of 1,6-enynes has been investigated for the synthesis of cyclic compounds featuring chiral quaternary carbon centers, often with high yields and enantioselectivities. researchgate.net For instance, a rhodium(I)-catalyzed asymmetric intramolecular cyclization of 1,6-enyne allowed the assembly of cyclic compounds with a chiral quaternary carbon center in high yields and excellent enantioselectivities. researchgate.net Screening of rhodium(I) complexes indicated that (R)-H8-BINAP could be an optimal catalyst in certain arylative cyclization reactions, achieving high enantiomeric excess. researchgate.net
Asymmetric Cross-Coupling Reactions
This compound is effective in various asymmetric cross-coupling reactions ontosight.ai. These reactions are fundamental for forming carbon-carbon bonds and are widely used in the synthesis of complex molecules researchgate.net.
Heck Reactions
The Mizoroki-Heck reaction is a valuable palladium-catalyzed method for functionalizing C-C double bonds. researchgate.net It is suitable for the reaction of C(sp²)-halides with terminal olefins to produce trans-1,2-disubstituted olefins. researchgate.net While the provided text mentions the Heck reaction as a reaction type associated with ligands like (R)-Tol-BINAP and indicates that nickel complexes with chiral diphosphine ligands, including this compound, are efficient catalysts for asymmetric allylic alkylation (AAA) of β-ketoesters using allylic amines researchgate.net, it does not provide specific detailed research findings or data tables directly detailing the use of this compound in asymmetric Heck reactions with associated yields and enantioselectivities.
1,4-Addition Reactions (e.g., Arylboronic Acids to Maleimides)
This compound has been utilized as a ligand in metal-catalyzed asymmetric 1,4-addition reactions. A rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to substituted maleimides has been reported. semanticscholar.org, researchgate.net, jk-sci.com, chemdad.com In this type of reaction, the choice of ligand, such as bisphosphines like H8-BINAP, is crucial for controlling regioselectivity. researchgate.net The use of (R)-H8-BINAP in a rhodium-catalyzed system has been shown to yield 1,4-adducts with a quaternary stereocenter with high regio- and enantioselectivity. researchgate.net This highlights the ability of the H8-BINAP scaffold to induce asymmetry in the formation of new carbon-carbon bonds.
Other Asymmetric Transformations
The utility of this compound extends to a range of other asymmetric catalytic processes, often in conjunction with transition metals like ruthenium or rhodium.
Hydroformylation
While BINAP-metal complexes are extensively used in various asymmetric reactions including hydroformylation, the specific application of this compound in asymmetric hydroformylation has also been explored. lookchem.com, researchgate.net, ontosight.ai Studies involving platinum complexes of chiral diphosphites based on (S)-H8-BINOL (a related structure to H8-BINAP) have been conducted in the hydroformylation of styrene, demonstrating the potential of this structural motif in this reaction type. researchgate.net
Hydrosilylation
This compound is listed as a ligand used in asymmetric hydrosilylation reactions. sigmaaldrich.com, sigmaaldrich.com The BINAP ligand family, including hydrogenated derivatives like H8-BINAP, is known for inducing high enantiomeric excesses in various asymmetric transition metal-catalyzed processes, including hydrosilylation. researchgate.net
1,3-Hydrogen Migration
The BINAP-Rh(I) catalytic system is known for the asymmetric isomerization of allylamines to optically active enamines via 1,3-hydrogen migration. wiley-vch.de, acs.org While the provided search results primarily discuss BINAP in this context, the close structural relationship and similar catalytic applications of H8-BINAP suggest its potential utility in this transformation as well, although specific examples with this compound were not prominently found in the provided snippets.
Enamine Isomerizations
As mentioned in the context of 1,3-hydrogen migration, the isomerization of allylamines to enamines is a known application for the BINAP ligand family in asymmetric catalysis. researchgate.net, acs.org This reaction provides access to chiral enamines, which are valuable intermediates in organic synthesis. wiley-vch.de
Dehydrogenative Silylation of C(sp3)−H Bonds
(R)-H8-BINAP, the enantiomer of this compound, has been investigated in the rhodium-catalyzed asymmetric dehydrogenative silylation of C(sp3)−H bonds. acs.org, sci-hub.st, escholarship.org, rsc.org This challenging transformation involves the direct functionalization of relatively inert C-H bonds. In one study, the combination of [Rh(cod)Cl]2 and (R)-H8-BINAP was found to provide the best results in an intramolecular asymmetric C(sp3)−H silylation reaction, although the enantiomeric excess was noted as low (40% ee) in that specific instance. snnu.edu.cn The reactivity in this reaction is influenced by the steric and electronic properties of the phosphine ligands. acs.org
Catalytic Germylation of C(sp3)−H Bonds
The catalytic functionalization of inert C(sp3)−H bonds represents a significant challenge and a key area of research in organic synthesis. Among the various transformations, the catalytic germylation of C(sp3)−H bonds allows for the direct formation of carbon-germanium bonds, which are valuable in the synthesis of organogermanes used in diverse applications, including bioactive products, drugs, and functional materials. researchgate.net Traditionally, the synthesis of C-Ge bonds often required highly reactive organometallic reagents. researchgate.net
Recent advancements have explored transition metal catalysis for the dehydrogenative germylation of C(sp3)−H bonds. Rhodium complexes, in combination with appropriate ligands, have shown promise in facilitating this transformation. acs.org Research has demonstrated that the choice of diphosphine ligand is crucial for the efficiency and selectivity of rhodium-catalyzed dehydrogenative functionalization reactions of C(sp3)−H bonds. acs.org
Studies investigating the acceleration effects of phosphine ligands on rhodium-catalyzed dehydrogenative silylation and germylation of unactivated C(sp3)−H bonds have been conducted. acs.org These studies highlight the importance of proper ligand design and reaction conditions. While a detailed examination specifically on this compound in the catalytic germylation of C(sp3)−H bonds was not extensively detailed in the provided information, related research has shown that rhodium complexes with wide bite angle diphosphine ligands can enable the catalytic germylation of C(sp3)−H bonds with dehydrogenation. acs.org For instance, the use of a rhodium complex in conjunction with a specific diphosphine ligand was found to facilitate the unprecedented catalytic germylation of C(sp3)−H bonds, leading to the formation of 2,3-dihydrobenzo[b]germoles. acs.org In some cases, sequential 2-fold dehydrogenative germylation of C(sp3)−H bonds using dihydrogermane has also been observed. acs.org
Mechanistic Investigations of S H8 Binap Catalyzed Reactions
Reaction Pathways and Catalytic Cycles
The catalytic efficacy of (S)-H8-BINAP is rooted in the specific reaction pathways it promotes when coordinated to a metal center. These pathways are often complex, involving a series of intermediates and transition states that ultimately determine the stereochemical outcome of the reaction.
Mechanism of Asymmetric Hydrogenation
Complexes of this compound with transition metals, particularly ruthenium, are highly efficient catalysts for the asymmetric hydrogenation of a wide range of prochiral substrates. Mechanistic studies have revealed several operative pathways, the prevalence of which can depend on the specific substrate, metal, and reaction conditions.
For the asymmetric hydrogenation of certain substrates, such as α-(acylamino)acrylic esters catalyzed by Ru(II)-BINAP complexes, a monohydride-unsaturated mechanism has been elucidated. While this mechanism was studied in detail for BINAP, the principles are considered applicable to its H8-BINAP analogue. The catalytic cycle is initiated by the formation of a ruthenium monohydride species (RuH). This is followed by the coordination of the unsaturated substrate to the metal center.
A key step in this pathway is the migratory insertion of the olefinic double bond into the Ru-H bond, which forms a five-membered metallacycle intermediate. This step is often reversible and proceeds in an endergonic fashion. The final product is released through the hydrogenolysis of the Ru-C bond by a molecule of hydrogen (H2), regenerating the active catalyst and completing the cycle. In some cases, a protic solvent like methanol (B129727) can also participate in the cleavage of the Ru-C bond, although this is typically a minor pathway. The turnover-limiting step in this mechanism is often the hydrogenolysis of the metallacyclic intermediate.
Table 1: Key Steps in the Monohydride-Unsaturated Mechanism
| Step | Description |
| 1. Catalyst Activation | Formation of a ruthenium monohydride (RuH) species from the precatalyst and H2. |
| 2. Substrate Coordination | The prochiral olefin coordinates to the RuH complex. |
| 3. Migratory Insertion | The olefin inserts into the Ru-H bond, forming a five-membered metallacycle intermediate. |
| 4. Hydrogenolysis | The Ru-C bond of the intermediate is cleaved by H2, releasing the saturated product. |
| 5. Catalyst Regeneration | The active catalytic species is regenerated to re-enter the cycle. |
In contrast to mechanisms involving direct substrate coordination to the metal, an outer-sphere mechanism has been proposed for the hydrogenation of ketones catalyzed by BINAP/diamine-ruthenium(II) complexes. In this pathway, the substrate does not bind directly to the ruthenium center. Instead, the reaction is thought to proceed through a nonclassical metal-ligand bifunctional mechanism.
The active catalyst is a chiral RuH2(diphosphine)(diamine) complex. Hydrogenation occurs via a six-membered pericyclic transition state where a hydride from the ruthenium and a proton from one of the NH2 groups of the diamine ligand are transferred simultaneously to the carbonyl group of the ketone. The amine ligand plays a crucial role, not only in creating the chiral environment but also in participating directly in the hydrogen transfer step. This mechanism is termed "outer-sphere" because the substrate interacts with the ligands on the periphery of the metal's coordination sphere, rather than displacing a ligand to bind to the metal itself.
Table 2: Comparison of Inner-Sphere vs. Outer-Sphere Mechanisms
| Feature | Monohydride-Unsaturated (Inner-Sphere) | Outer-Sphere Hydrogenation |
| Substrate Binding | Direct coordination to the metal center. | No direct coordination to the metal center. |
| Key Intermediate | Metallacycle formed by migratory insertion. | Pericyclic transition state involving metal hydride and ligand proton. |
| Ligand Role | Primarily controls the chiral environment. | Controls chirality and participates directly in H-transfer. |
| Typical Substrates | Olefins (e.g., enamides). | Ketones. |
The high enantioselectivity achieved with this compound catalysts is a direct consequence of the well-defined and rigid chiral environment imposed by the ligand. The C2-symmetric binaphthyl backbone creates "chiral pockets" around the metal center, which effectively differentiate between the two prochiral faces of the substrate.
The origin of enantioselection is often explained using steric models, such as the quadrant diagram. In this model, the phenyl groups on the phosphorus atoms of the BINAP ligand create blocked and open quadrants around the metal. The substrate is proposed to coordinate to the metal in a way that minimizes steric interactions, placing its larger substituents in the open quadrants. This preferred orientation dictates the face of the substrate that is exposed to the hydride transfer, thereby determining the stereochemistry of the product. The specific geometry and rigidity of the H8-BINAP ligand are critical in maintaining the integrity of these chiral quadrants throughout the catalytic cycle, leading to high enantiomeric excesses.
Mechanism of Cycloaddition Reactions
This compound has also been successfully employed as a ligand in catalytic cycloaddition reactions, notably in rhodium-catalyzed [2+2+2] cycloadditions. These reactions are powerful tools for the construction of complex cyclic and polycyclic molecules from simple unsaturated precursors.
The generally accepted mechanism for the transition-metal-catalyzed [2+2+2] cycloaddition of three alkyne molecules proceeds through the formation of a key metallacyclic intermediate. While direct mechanistic studies specifically detailing the intermediates with an this compound ligand are not extensively reported, the pathway is well-established for related rhodium-phosphine catalysts.
The catalytic cycle is believed to commence with the coordination of two alkyne molecules to the low-valent Rh(I) center, which is complexed with the this compound ligand. This is followed by an oxidative cyclization step, where the two alkynes couple to form a five-membered rhodacyclopentadiene intermediate. This metallacycle is a critical juncture in the catalytic cycle.
The final step involves the reaction of this rhodacyclopentadiene intermediate with a third unsaturated molecule (the dienophile, which can be another alkyne or an alkene). This can occur through two principal pathways: either via insertion of the third alkyne into a Rh-C bond of the metallacycle to form a seven-membered rhodacycloheptatriene, which then undergoes reductive elimination, or via a Diels-Alder-type [4+2] cycloaddition where the metallacyclopentadiene acts as the diene. Both pathways lead to the formation of the benzene (B151609) ring and the regeneration of the active Rh(I) catalyst. DFT calculations on related systems have shown that the H8-BINAP ligand can stabilize the intermediates in the catalytic cycle, facilitating the reaction at lower temperatures. Noncovalent interactions between the substrates and the phenyl groups of the ligand have also been shown to play a role in accelerating these sterically demanding reactions.
Table 3: Proposed Steps in Rh/(S)-H8-BINAP Catalyzed [2+2+2] Cycloaddition
| Step | Description |
| 1. Ligand Exchange/Coordination | Two alkyne molecules displace weakly bound ligands and coordinate to the Rh(I)-(S)-H8-BINAP complex. |
| 2. Oxidative Cyclization | The two alkynes couple on the metal center to form a rhodacyclopentadiene intermediate. |
| 3. Reaction with Third Alkyne | A third alkyne molecule reacts with the rhodacyclopentadiene intermediate. |
| 4. Product Formation | The six-membered ring is formed via either a larger metallacycle or a Diels-Alder type reaction. |
| 5. Catalyst Regeneration | The aromatic product is released, and the active Rh(I) catalyst is regenerated. |
Role of Noncovalent Interactions in Transition States
In the context of reactions catalyzed by this compound and related chiral ligands, noncovalent interactions within the transition state are crucial for achieving high levels of stereoselectivity. These interactions, which include hydrogen bonding, π-stacking, and steric repulsion, help to differentiate the energies of diastereomeric transition states, thereby favoring the formation of one enantiomer over the other. mdpi.comacademindex.com
Theoretical and mechanistic studies, often employing computational methods, elucidate the specific nature of these interactions. For instance, in reactions involving bifunctional catalysts, hydrogen bonding between the catalyst and substrates can pre-organize the reactants into a specific geometry conducive to the desired reaction pathway. mdpi.com While this compound itself does not act as a hydrogen-bond donor, its metal complexes can participate in reactions where substrates or additives create a network of such interactions.
Furthermore, π-stacking interactions between the aromatic rings of the H8-BINAP ligand and aromatic moieties in the substrates are often investigated. mdpi.com These attractive, noncovalent interactions can provide additional stabilization to the preferred transition state. Conversely, steric repulsion between bulky groups on the ligand and the substrate can destabilize competing transition states. The specific conformation of the H8-BINAP ligand, with its partially saturated rings, influences the steric environment it presents, which is a key factor in directing the stereochemical outcome of the reaction.
Enyne-Cyclometallation Pathways
The cyclometallation of enynes is a powerful transformation for which this compound and similar chiral phosphine (B1218219) ligands are employed to induce asymmetry. Mechanistic investigations in this area focus on understanding the precise sequence of elementary steps, including oxidative addition, migratory insertion, and reductive elimination. researchgate.net
In a typical palladium-catalyzed bicyclization of a 1,6-enyne, for example, the catalytic cycle is initiated by the coordination of the enyne to a Pd(0) complex bearing the chiral ligand. researchgate.net This is followed by an oxidative cyclometallation step to form a palladacyclopentene intermediate. Subsequent migratory insertion of a coordinated species (e.g., carbon monoxide) and reductive elimination yields the final product and regenerates the active catalyst. researchgate.net The role of the this compound ligand is to control the facial selectivity at various stages of this process, particularly during the bond-forming steps that establish the new stereocenters. The formation of a key metallacyclic intermediate is a common feature of these pathways. researchgate.net
Computational Studies (e.g., DFT Calculations)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of reactions catalyzed by this compound-metal complexes. mdpi.comnih.gov DFT allows for the calculation of the electronic structure and energy of molecular systems, providing deep insights into reaction pathways, transition state geometries, and the origins of stereoselectivity. nih.gov These calculations can complement experimental findings or predict outcomes for unexamined reactions. nih.gov
Transition State Analysis and Energy Profiles
A primary application of DFT in studying this compound catalyzed reactions is the detailed analysis of transition states (TS). nih.gov By locating the TS structures for all viable reaction pathways and calculating their corresponding activation energies, a complete energy profile for the catalytic cycle can be constructed. researchgate.net This profile reveals the rate-determining step of the reaction—the step with the highest energy barrier—and clarifies the origins of enantioselectivity by comparing the activation energies of the competing diastereomeric transition states leading to the (R) and (S) products.
For example, in a computational study of a Pd-catalyzed reaction using a Josiphos ligand (a system analogous to H8-BINAP complexes), DFT calculations were used to map the free energy profile. The analysis identified migratory insertion as both the rate-determining and enantioselectivity-controlling step. researchgate.net The calculated energy difference between the two competing transition states (ΔΔG‡) directly correlates with the predicted enantiomeric excess (ee) of the product.
Table 1: Illustrative Energy Data from a DFT Analysis of a Chiral Phosphine-Catalyzed Reaction This table is a representative example based on findings for analogous systems like Josiphos-Pd catalysis and does not represent specific experimental data for this compound.
| Transition State | Relative Free Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |
| TS-Major | 0.0 | Favorable steric fit, potential noncovalent interactions |
| TS-Minor | +2.5 | Steric clash between ligand and substrate |
Role of Ligand Conformation and Flexibility
The conformational flexibility of chiral ligands is a critical factor in achieving high catalytic activity and selectivity. nih.govpitt.edu Unlike the rigid BINAP, the octahydrogenated rings of H8-BINAP impart greater flexibility. acs.orgnih.gov Computational studies have shown that for some complex catalytic cycles, different steps may favor different ligand conformations. pitt.edu
A flexible ligand like this compound can adapt its conformation to stabilize the geometry required for each elementary step, from substrate binding to product release. nih.gov DFT studies can model these conformational changes, revealing, for instance, that a pseudo-chair conformation might be preferred in a rate-determining step, while a pseudo-boat conformation is involved in the enantioselectivity-determining step. pitt.edu This ability to self-adapt allows the catalyst to navigate the energy landscape of the reaction more efficiently, enhancing both rate and selectivity. researchgate.net The flexibility of the H8-BINOL backbone, a related structure, has been cited as key to its success in inducing high enantioselectivity. acs.orgnih.gov
Steric and Electronic Effects of Ligand Modifications
DFT calculations are instrumental in rationalizing and predicting how modifications to the this compound scaffold affect catalytic performance. Changes to the ligand backbone or the phosphine substituents can alter both its steric and electronic properties. nih.govrsc.org
Steric Effects: Introducing bulkier substituents on the phosphine groups or the binaphthyl backbone can increase steric hindrance, which may enhance enantioselectivity by creating a more defined and restrictive chiral pocket. researchgate.net
Electronic Effects: Adding electron-donating or electron-withdrawing groups to the aromatic rings of the ligand modifies the electron density at the metal center. rsc.org This, in turn, influences the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. For instance, studies on other catalytic systems have shown that electron-rich ligands can enhance the rate of oxidative addition. chemrxiv.org
Computational models can systematically probe these effects by calculating the properties of a series of modified ligands and their corresponding reaction profiles, guiding the rational design of new, more effective catalysts. researchgate.netchemrxiv.org
Isotope Labeling Experiments
Isotope labeling experiments are a powerful experimental technique used to probe reaction mechanisms and validate hypotheses generated from computational studies. researchgate.net By strategically replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), chemists can trace the path of atoms throughout a reaction and measure kinetic isotope effects (KIEs). nih.gov
A KIE is a change in the reaction rate upon isotopic substitution. A significant primary KIE is observed when a bond to the labeled atom is broken in the rate-determining step of the reaction. This provides strong evidence for the mechanism and the nature of the rate-limiting transition state. researchgate.netnih.gov For example, in a reaction catalyzed by an this compound-metal complex suspected of involving C-H bond activation in its rate-determining step, a parallel experiment with a deuterated substrate would be performed. A significantly slower reaction rate for the deuterated substrate would support the proposed C-H activation step. researchgate.net Such experiments have been crucial in elucidating mechanisms in various catalytic systems, including those involving enzymes and transition metals. nih.govnih.gov
Kinetic Studies
Detailed kinetic studies quantifying the reaction rates, determining the order of reaction with respect to reactants and catalyst, and calculating activation parameters for reactions specifically catalyzed by this compound complexes are not extensively detailed in publicly available literature. However, the outcomes of certain reactions provide insight into the kinetic principles at play.
For instance, this compound has been employed in rhodium-catalyzed reactions that proceed via dynamic kinetic resolution (DKR). researchgate.net In a DKR process, a racemic starting material is converted into a single enantiomer of the product. This requires that the rate of racemization of the starting material is faster than or comparable to the rate of the enantioselective catalytic reaction. The high enantioselectivities achieved in such transformations underscore the significant difference in reaction rates for the two enantiomers of the substrate with the chiral Rh-(S)-H8-BINAP catalyst. While this provides a qualitative understanding of the relative reaction rates, specific rate constants have not been reported.
The following table summarizes the type of kinetic processes observed in reactions utilizing H8-BINAP.
| Catalytic Process | Ligand | Metal Catalyst | Key Kinetic Feature |
| Dynamic Kinetic Resolution | This compound | Rhodium(I) | Rate of substrate racemization is competitive with the rate of asymmetric bond formation. researchgate.net |
| Asymmetric Cross-Coupling | This compound | Not Specified | Interconversion of enantiomeric Grignard reagents is comparable in rate to the cross-coupling step. nii.ac.jp |
Further quantitative kinetic analysis would be necessary to establish detailed rate laws and provide deeper mechanistic insight into the catalytic cycle of specific this compound catalyzed reactions.
Spectroscopic Probes for Intermediates (e.g., NMR, ESI-HRMS)
The identification of catalytic intermediates is paramount to elucidating a reaction mechanism. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) are powerful tools for this purpose, although specific data for intermediates in this compound catalyzed reactions is sparse in the reviewed literature.
Mechanistic studies, often supported by computational analysis, have proposed key intermediates in reactions catalyzed by rhodium-H8-BINAP complexes. In the Rh(I)-catalyzed intramolecular cyclization of enynes, a rhodacyclopentene intermediate is a commonly proposed species. researchgate.net The formation of this intermediate is a crucial step in the catalytic cycle, dictating the subsequent bond-forming events.
Experimental and computational studies of Rh(I)-catalyzed annulations between cyclobutanones and 1,5-enynes using the enantiomeric (R)-H8-BINAP ligand support a reaction pathway involving several key steps:
Enyne-cyclometallation: Formation of a rhodacyclopentene intermediate.
1,2-Carbonyl Addition: The intermediate reacts with the carbonyl group.
β-Carbon Elimination: A ring-opening step to form the product precursor.
While these intermediates are proposed, direct spectroscopic characterization (e.g., specific ¹H or ³¹P NMR shifts or ESI-HRMS data) of an isolated or in-situ-generated Rh-(S)-H8-BINAP intermediate from a catalytic reaction is not explicitly detailed in the available literature. Such data would provide definitive evidence for the proposed catalytic cycle and the role of the this compound ligand in controlling the stereochemical outcome of the reaction.
| Proposed Intermediate/Step | Reaction Type | Catalyst System | Supporting Evidence |
| Rhodacyclopentene | Rh(I)-catalyzed enyne cyclization | Rh(I)/(S)-H8-BINAP | Postulated in mechanistic proposals for similar systems. researchgate.net |
| Enyne-cyclometallation | Rh(I)-catalyzed annulation | Rh(I)/(R)-H8-BINAP | Supported by experimental and computational mechanistic studies. researchgate.net |
Future work involving in-situ spectroscopic monitoring or trapping experiments would be invaluable for the direct observation and characterization of these transient species.
Comparison of S H8 Binap with Other Chiral Ligands
(S)-H8-BINAP vs. (S)-BINAP
(S)-BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) is a well-established chiral diphosphine ligand known for its application in various asymmetric transformations, particularly in asymmetric hydrogenation wikipedia.orgwikipedia.org. This compound shares the same binaphthyl backbone but features saturated rings, leading to notable differences in their characteristics and catalytic behavior.
Structural Differences and Conformational Stability
The primary structural difference between this compound and (S)-BINAP lies in the hydrogenation of the naphthyl rings. (S)-BINAP possesses aromatic naphthyl rings, while this compound has saturated octahydro-binaphthyl rings wikipedia.orgcenmed.com. This saturation impacts the flexibility and the dihedral angle between the two naphthyl moieties. While BINAP has a dihedral angle of approximately 90°, the saturated rings in H8-BINAP can lead to a narrower dihedral angle between the aromatic faces wikipedia.orgwikipedia.org. This narrower angle in H8-BINAP is predicted and confirmed to influence the enantioselectivity and activity of its metal complexes wikipedia.org. The rigid aromatic system of BINAP contributes to a high barrier to racemization due to steric hindrance, limiting rotation about the bond linking the naphthyl rings wikipedia.org. The effect of hydrogenation on the conformational stability and racemization barrier of H8-BINAP compared to BINAP is a key aspect influencing their application in catalysis.
Enhanced Enantioselectivity and Catalytic Performance
Studies comparing the catalytic performance of this compound and (S)-BINAP in asymmetric reactions often highlight differences in both activity and enantioselectivity. For instance, in the asymmetric hydrogenation of β-keto esters, a ruthenium catalyst incorporating this compound demonstrated higher optical purity of the product compared to a catalyst with (S)-BINAP icm.edu.pl. Specifically, using [RuI{this compound}(p-cymene)]I as a catalyst resulted in 99% ee, while BINAP gave 92% ee for the same reaction icm.edu.pl.
Comparative studies also indicate that (S)-Ru(OAc)₂(H8-BINAP) can outperform other ruthenium complexes, including those with BINAP, in terms of both catalytic activity and enantioselectivity for various substrates . The narrower dihedral angle in H8-BINAP is believed to enhance chiral induction by stabilizing the transition state in catalytic cycles wikipedia.org.
Substrate Scope Differences
The structural variations between this compound and (S)-BINAP can lead to differences in their optimal substrate scope. While both are effective in asymmetric hydrogenation, the subtle changes in steric and electronic properties due to the saturated rings in H8-BINAP can favor different types of substrates or reaction conditions. Research indicates that in some reactions, such as the nickel-catalyzed intramolecular asymmetric arylcarbamoylation of unactivated 1,3-dienes, (R)-H8-BINAP resulted in inferior yields compared to (S)-BINAP, although high enantiomeric excess values were still observed chinesechemsoc.org. This suggests that while H8-BINAP can provide high enantioselectivity, the reaction yield can be substrate-dependent and may differ from that obtained with BINAP chinesechemsoc.org. Conversely, in 1,4-addition reactions of boroxine (B1236090) to α,β-unsaturated amides, H8-BINAP has shown comparable good results to BINAP icm.edu.pl.
Comparison with Other Atropisomeric Diphosphine Ligands (e.g., SEGPHOS, SYNPHOS, Tol-BINAP, DM-BINAP, DTBM-SEGPHOS)
This compound belongs to a broader class of atropisomeric diphosphine ligands, which includes compounds like SEGPHOS, SYNPHOS, Tol-BINAP, DM-BINAP, and DTBM-SEGPHOS. These ligands share the common feature of axial chirality but differ in their backbone structure and the substituents on the phosphorus atoms.
The performance of these ligands varies depending on the specific catalytic reaction and substrate. For example, in the asymmetric hydrogenation of 2-(6-methoxy-2-naphthyl) acrylic acid (a precursor to Naproxen), (R)-SYNPHOS provided 91% ee, while BINAP gave 89% ee icm.edu.pl. In the nickel-catalyzed arylcarbamoylation mentioned earlier, while H8-BINAP showed high ee, other ligands like (S)-4-Tol-BINAP and (S)-3,5-Xyl-BINAP (DM-BINAP) also resulted in high ee values but with varying yields chinesechemsoc.org. This highlights that the optimal ligand is often reaction-specific, and the subtle structural differences among these atropisomeric diphosphines can lead to significant variations in catalytic outcomes.
Data from comparative studies often show that while several of these ligands can achieve high enantioselectivity, their efficiency (reaction rate, catalyst loading) and diastereoselectivity can differ. The choice of ligand is crucial for optimizing a specific asymmetric transformation.
Comparison with Chiral Monophosphine and Other Ligand Systems
Chiral monophosphine ligands and other ligand systems (e.g., N,N ligands, P,N ligands) represent alternative approaches to asymmetric catalysis compared to diphosphine ligands like this compound. While diphosphine ligands are widely used and often provide high enantioselectivity due to their bidentate coordination and the rigid chiral environment they create, monophosphines and other ligand types can be effective in specific reactions or offer different advantages.
For instance, in some Rh-catalyzed asymmetric hydrogenation reactions, both monophosphine and diphosphine ligands can be employed, although diphosphines are generally more prominent, with BINAP being a notable example researchgate.net. The effectiveness of different ligand systems is highly dependent on the metal catalyst, the substrate, and the reaction mechanism.
Studies comparing H8-BINAP with other ligand systems in specific reactions are necessary to determine their relative efficacy. For example, in the nickel-catalyzed arylcarbamoylation, several other chiral phosphine (B1218219) ligands, including monophosphoramidite ligands and other diphosphines like (S)-OMe-BIPHEP and (R,R)-Me-DuPhos, were found to be completely ineffective, resulting in no product formation chinesechemsoc.org. This underscores that the specific structural features of a ligand, such as the diphosphine nature and the atropisomeric backbone of H8-BINAP, can be essential for catalytic activity and selectivity in certain transformations.
Advanced Research Directions and Future Perspectives
Development of Novel H8-BINAP Derivatives for Broadened Scope
Ongoing research aims to synthesize and evaluate novel derivatives of H8-BINAP to broaden the scope of reactions catalyzed by this ligand family. Modifications can involve altering the substituents on the phenyl rings or the cyclohexyl rings, or introducing functional groups to the binaphthyl backbone. These modifications are designed to tune the electronic and steric properties of the ligand, potentially leading to improved reactivity, enantioselectivity, and diastereoselectivity in existing reactions, or enabling its application in new asymmetric transformations. The development of such derivatives is crucial for addressing the limitations of the parent (S)-H8-BINAP in certain catalytic systems or with specific substrates.
Immobilization and Heterogenization of this compound Catalysts
Immobilizing homogeneous this compound catalysts onto solid supports is a significant area of research aimed at developing recyclable and reusable catalytic systems. This approach offers advantages such as easier separation of the catalyst from the reaction mixture, potential for continuous flow processes, and reduced metal leaching, contributing to more sustainable chemical processes. Various strategies for immobilization are being explored, including covalent grafting onto polymers or inorganic materials, encapsulation within porous matrices, or anchoring through ionic interactions. Research in this area focuses on maintaining or improving the catalytic activity and enantioselectivity of the immobilized catalyst compared to its homogeneous counterpart, as well as evaluating its stability and reusability over multiple catalytic cycles.
Flow Chemistry Applications with this compound Catalysts
The integration of this compound catalyzed reactions into flow chemistry systems represents a promising future direction. Flow chemistry offers benefits such as improved reaction control, enhanced heat and mass transfer, increased safety for hazardous reactions, and simplified scale-up. Utilizing immobilized this compound catalysts in packed-bed reactors is a common approach in this context. Research in this area involves optimizing reaction parameters, flow rates, and catalyst loading to achieve high conversions and enantioselectivities in a continuous process. This can lead to more efficient and productive synthetic routes for valuable chiral compounds.
Computational Design and Optimization of H8-BINAP Catalytic Systems
Computational chemistry plays an increasingly important role in the design and optimization of chiral catalytic systems based on H8-BINAP. acs.org Density Functional Theory (DFT) calculations and other computational methods can be used to study the reaction mechanisms, transition states, and energy profiles of this compound-catalyzed reactions. acs.org These studies can provide insights into the factors governing reactivity and enantioselectivity, such as the catalyst-substrate interactions, steric clashes, and electronic effects. acs.org Computational modeling can also aid in the rational design of novel H8-BINAP derivatives with predicted improved performance for specific reactions, reducing the need for extensive experimental screening.
Applications in Emerging Asymmetric Reactions
Future research will likely explore the application of this compound in a wider range of emerging asymmetric reactions beyond traditional hydrogenation. This could include asymmetric C-C bond formation reactions (e.g., asymmetric coupling reactions, asymmetric additions), asymmetric oxidation or reduction reactions, and asymmetric transformations involving new classes of substrates. nii.ac.jpacs.orgacs.org The unique structural features of this compound may render it effective in catalytic systems for reactions where other common chiral ligands show limited success. acs.org
Sustainable and Green Chemistry Approaches with this compound
A key future perspective is the development of more sustainable and environmentally friendly asymmetric processes utilizing this compound. This involves exploring reactions in alternative solvents, such as water or supercritical fluids, or developing solvent-free catalytic systems. rsc.org Additionally, research may focus on reducing catalyst loading, minimizing waste generation, and utilizing renewable resources in conjunction with this compound catalysis. rsc.org The development of highly active and stable immobilized catalysts (Section 7.2) is also directly relevant to achieving greener processes by facilitating catalyst recovery and reuse.
Q & A
Q. What is the structural distinction between (S)-H8-BINAP and BINAP, and how does this affect its chiral induction capabilities?
this compound is a hydrogenated derivative of BINAP, where the naphthyl rings are saturated, reducing steric bulk and altering electronic properties. This modification enhances conformational rigidity, which improves enantioselectivity in asymmetric catalysis. Structural confirmation is typically achieved via X-ray crystallography (e.g., monoclinic crystal system with distinct cell parameters) . Compared to BINAP, the hydrogenation of the naphthyl rings in H8-BINAP reduces steric hindrance, enabling better substrate access in metal complexes .
Q. What methodologies are employed to synthesize and purify this compound for catalytic applications?
Synthesis involves hydrogenation of BINAP under high-pressure H₂ with a chiral ruthenium catalyst to retain stereochemistry. Purification is performed via column chromatography using silica gel and solvents like hexane/dichloromethane (6:4 v/v) to remove byproducts. Crystallization from toluene or ethanol yields high-purity (>94%) this compound, confirmed by thin-layer chromatography (TLC) and NMR .
Q. How is enantiomeric purity of this compound validated in catalytic studies?
Enantiomeric excess (ee) is quantified using chiral HPLC with columns like Chiralpak IA/IB or via ³¹P NMR analysis of diastereomeric metal complexes (e.g., RuThis compound₂). For example, in asymmetric hydrogenation of α,β-unsaturated carboxylic acids, ee values ≥96% are achieved, validated by comparing retention times or splitting patterns to racemic standards .
Advanced Research Questions
Q. How do steric/electronic modifications of H8-BINAP derivatives influence enantioselectivity in asymmetric C−H arylation?
Systematic ligand modification (e.g., introducing electron-withdrawing groups or adjusting biphenyl dihedral angles) is tested in palladium-catalyzed C−H activation. For instance, H8-BINAP(O) (oxidized phosphine) increases reactivity by enhancing metal-ligand orbital overlap, achieving >90% ee in arylations. Steric effects are analyzed via X-ray structures and DFT calculations to correlate ligand geometry with transition-state stabilization .
Q. What experimental strategies resolve contradictions in crystallographic data when doping (S)-BINAP into this compound matrices?
Doping 10 wt% (S)-BINAP into this compound causes lattice distortion (cell volume changes from 3341.7 ų to 3365.2 ų), detectable via single-crystal X-ray diffraction. Contradictions in phosphorescence yields (e.g., Φₚ = 6.7% in crystalline vs. 0.31% in amorphous states) are addressed by comparing T₁ energy transfer efficiency using transient absorption spectroscopy. Rigorous control of doping homogeneity via sublimation or co-crystallization minimizes data variability .
Q. How can reaction conditions be optimized for Ru-(S)-H8-BINAP complexes in industrial-scale hydrogenations?
Key parameters include:
- Solvent selection : Methanol enhances substrate solubility and catalyst stability .
- Additives : Diethylamine (3 equiv.) increases turnover frequency (TOF) by neutralizing acidic byproducts .
- Pressure/Temperature : 100 atm H₂ at 10–25°C balances reaction rate and enantioselectivity (e.g., 92% ee at 5000:1 substrate/catalyst ratio) .
- Ligand tuning : Substituting H8-BINAP with electron-rich analogs (e.g., Tol-H8-BINAP) improves steric matching for bulky substrates .
Data Contradiction Analysis
Q. Why do doped this compound crystals exhibit variable phosphorescence yields under similar experimental conditions?
Discrepancies arise from differences in molecular packing and triplet-triplet annihilation (TTA) suppression. Crystalline this compound doped with (S)-BINAP shows Φₚ = 6.7% due to restricted molecular motion, whereas amorphous phases allow non-radiative decay (Φₚ = 0.31%). X-ray diffraction and Arrhenius analysis of T₁ decay rates confirm that crystallinity reduces intermolecular energy transfer, validated by transient absorption spectra .
Methodological Recommendations
- Catalytic Screening : Use combinatorial ligand libraries (e.g., L11–L18 derivatives) to test electronic effects .
- Phosphorescence Studies : Employ cryogenic (77 K) luminescence measurements to isolate T₁→S₀ transitions from thermal noise .
- Crystallography : Resolve doping homogeneity via TLC and NMR of dissolved single crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
